molecular formula C13H8BrClO4 B10885637 2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B10885637
M. Wt: 343.55 g/mol
InChI Key: CQQMPUKHSYDTRS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan carboxylates It is characterized by the presence of a 4-chlorophenyl group, a 5-bromofuran moiety, and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromofuran-2-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the furan ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the oxoethyl linkage can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of 2-(4-chlorophenyl)-2-oxoethyl 5-substituted furan-2-carboxylates.

    Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 5-bromofuran-2-carboxylate.

    Oxidation: Formation of 2-(4-chlorophenyl)-2-oxoethyl 5-bromofuran-2,5-dicarboxylate.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl furan-2-carboxylate
  • 2-(4-Chlorophenyl)-2-oxoethyl 5-chlorofuran-2-carboxylate
  • 2-(4-Chlorophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate is unique due to the presence of both a bromine atom in the furan ring and a 4-chlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C13H8BrClO4

Molecular Weight

343.55 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate

InChI

InChI=1S/C13H8BrClO4/c14-12-6-5-11(19-12)13(17)18-7-10(16)8-1-3-9(15)4-2-8/h1-6H,7H2

InChI Key

CQQMPUKHSYDTRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(O2)Br)Cl

Origin of Product

United States

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